4-Chloro-2-fluoro-n-methylaniline hydrochloride
Overview
Description
4-Chloro-2-fluoro-n-methylaniline hydrochloride is a useful research compound. Its molecular formula is C7H8Cl2FN and its molecular weight is 196.05 g/mol. The purity is usually 95%.
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Mechanism of Action
The mode of action of aniline derivatives can vary widely depending on the specific compound and its targets. In general, these compounds can interact with various enzymes, receptors, or other proteins, leading to changes in cellular function .
The biochemical pathways affected by aniline derivatives can also vary. Some aniline derivatives are metabolized by the liver, leading to the production of various metabolites . These metabolites can have their own effects, potentially affecting multiple biochemical pathways.
The pharmacokinetics of aniline derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. These include the compound’s chemical structure, the route of administration, and the individual’s metabolic rate .
The molecular and cellular effects of aniline derivatives can include changes in enzyme activity, alterations in cell signaling, and potential cytotoxic effects . .
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of aniline derivatives .
Biochemical Analysis
Biochemical Properties
4-Chloro-2-fluoro-n-methylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of certain genes involved in detoxification processes, thereby impacting the cell’s ability to handle oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their structure and function . This binding can result in the inhibition or activation of enzymes, alterations in gene expression, and modifications in protein-protein interactions. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to changes in its biochemical activity and effectiveness.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing detoxification processes . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. These threshold effects are crucial for determining safe and effective dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing the overall metabolic state of the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, which in turn affects its activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications play a crucial role in directing it to these compartments. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.
Properties
IUPAC Name |
4-chloro-2-fluoro-N-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKXPDWQQDZCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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